molecular formula C4H6ClN3O2 B1442384 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431962-52-5

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1442384
CAS No.: 1431962-52-5
M. Wt: 163.56 g/mol
InChI Key: XCUMKBFRBYAOFD-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Biochemical Analysis

Biochemical Properties

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby reducing the production of uric acid . Additionally, this compound has been shown to bind to various proteins, influencing their structural conformation and activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated antiproliferative effects by inhibiting key signaling pathways such as the MAPK pathway . It also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and apoptosis . In non-cancerous cells, this compound can influence cellular functions such as differentiation and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with xanthine oxidase involves the formation of a stable enzyme-inhibitor complex, preventing the conversion of hypoxanthine to uric acid . Additionally, this compound can activate or inhibit various signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound is influenced by factors such as its solubility, molecular size, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is critical for its activity and function, as it determines the specific biomolecules it can interact with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while reduction can produce amino-pyrazoles .

Scientific Research Applications

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUMKBFRBYAOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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